molecular formula C16H16ClN2O5P B11417287 Dimethyl {5-[(2-chlorobenzyl)amino]-2-(furan-2-yl)-1,3-oxazol-4-yl}phosphonate

Dimethyl {5-[(2-chlorobenzyl)amino]-2-(furan-2-yl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11417287
M. Wt: 382.73 g/mol
InChI Key: XKWGITFXSCMFCM-UHFFFAOYSA-N
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Description

Dimethyl {5-[(2-chlorobenzyl)amino]-2-(furan-2-yl)-1,3-oxazol-4-yl}phosphonate is a complex organic compound that features a unique combination of functional groups, including a furan ring, an oxazole ring, and a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl {5-[(2-chlorobenzyl)amino]-2-(furan-2-yl)-1,3-oxazol-4-yl}phosphonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving furfural or its derivatives.

    Attachment of the 2-Chlorobenzyl Group: This step involves the nucleophilic substitution reaction where the 2-chlorobenzyl group is attached to the amino group on the oxazole ring.

    Phosphonate Group Addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Dimethyl {5-[(2-chlorobenzyl)amino]-2-(furan-2-yl)-1,3-oxazol-4-yl}phosphonate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced to form oxazolidines.

    Substitution: The 2-chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furanones

    Reduction: Oxazolidines

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl {5-[(2-chlorobenzyl)amino]-2-(furan-2-yl)-1,3-oxazol-4-yl}phosphonate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of Dimethyl {5-[(2-chlorobenzyl)amino]-2-(furan-2-yl)-1,3-oxazol-4-yl}phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl {5-[(2-bromobenzyl)amino]-2-(furan-2-yl)-1,3-oxazol-4-yl}phosphonate
  • Dimethyl {5-[(2-fluorobenzyl)amino]-2-(furan-2-yl)-1,3-oxazol-4-yl}phosphonate

Uniqueness

Dimethyl {5-[(2-chlorobenzyl)amino]-2-(furan-2-yl)-1,3-oxazol-4-yl}phosphonate is unique due to the presence of the 2-chlorobenzyl group, which can impart distinct electronic and steric properties compared to its analogs

Properties

Molecular Formula

C16H16ClN2O5P

Molecular Weight

382.73 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-dimethoxyphosphoryl-2-(furan-2-yl)-1,3-oxazol-5-amine

InChI

InChI=1S/C16H16ClN2O5P/c1-21-25(20,22-2)16-15(18-10-11-6-3-4-7-12(11)17)24-14(19-16)13-8-5-9-23-13/h3-9,18H,10H2,1-2H3

InChI Key

XKWGITFXSCMFCM-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)C2=CC=CO2)NCC3=CC=CC=C3Cl)OC

Origin of Product

United States

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